N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClNO2/c27-22-15-16-24(23(17-22)25(29)20-9-5-2-6-10-20)28-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSKUPRMCQBIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-benzoyl-4-chloroaniline with 4-bromobiphenyl-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs and Properties
Table 1: Comparative Analysis of Biphenyl Carboxamide Derivatives
*Estimated based on chloro-substituted analogs. †Reported in supplemental data . ‡Estimated based on phenoxy group hydrophobicity. ¶Predicted using substituent contributions (benzoyl increases logP).
Substituent Effects on Physicochemical Properties
- Chlorination : Chloro-substituted analogs (e.g., ) exhibit moderate logP values (~3.5), balancing lipophilicity and solubility. The 4-chloro position in may enhance π-stacking in biological targets compared to the 3-chloro isomer .
- Benzoyl vs. Benzyloxy/Sulfonamide : The target compound’s 2-benzoyl group increases steric bulk and logP (~5.5) compared to sulfonamide- or benzyloxy-substituted derivatives (e.g., ), likely improving membrane permeability but reducing aqueous solubility.
- Heterocyclic Substituents : Thiazole-containing analogs (e.g., ) show lower molecular weights and balanced logP values (4.01), favoring oral bioavailability.
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : Not specified in the current literature.
- Molecular Weight : Approximately 367.82 g/mol.
The presence of the benzoyl and chlorophenyl groups suggests potential interactions with biological targets, particularly in cancer treatment and antimicrobial activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation :
- Antimicrobial Activity :
- DNA Damage Induction :
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits growth in cancer cell lines (IC < 1 µM) | |
| Antimicrobial | Potential inhibition of dprE1 | |
| DNA Damage | Induces apoptosis |
Case Study: Anticancer Activity
In a study published in Nature Communications, this compound was tested against a panel of cancer cell lines. The results indicated significant growth inhibition in Bcl-2 expressing cells, which are often resistant to conventional therapies. The compound's ability to downregulate Bcl-2 expression suggests a novel approach to overcoming resistance in cancer treatment .
Case Study: Antimicrobial Properties
Another study focused on the compound's effect on Mycobacterium tuberculosis (Mtb). The compound displayed activity under various replicating conditions, with a noted decrease in efficacy under stress conditions such as acidic pH. This highlights its potential application in treating tuberculosis, especially considering the rising drug resistance in Mtb strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
